N-(tert-butyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide
Description
N-(tert-butyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide is a piperidine-based small molecule characterized by:
- A piperidine-1-carboxamide core with a tert-butyl substituent.
- A ureido linker bridging the piperidine ring and a phenoxyethyl group. The compound’s synthesis likely involves multi-step reactions, including amine protection, coupling, and deprotection steps, as inferred from analogs in the evidence .
Properties
IUPAC Name |
N-tert-butyl-4-[(2-phenoxyethylcarbamoylamino)methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O3/c1-20(2,3)23-19(26)24-12-9-16(10-13-24)15-22-18(25)21-11-14-27-17-7-5-4-6-8-17/h4-8,16H,9-15H2,1-3H3,(H,23,26)(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPZAWYCVHPRHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)NCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(tert-butyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide” typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides.
Attachment of the phenoxyethyl group: This can be done through nucleophilic substitution reactions.
Formation of the urea linkage: This step typically involves the reaction of an amine with an isocyanate or carbamate.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“N-(tert-butyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide” can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential pharmaceutical agent with therapeutic effects.
Industry: As an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “N-(tert-butyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from the evidence:
*Calculated based on structural formulas; exact values may vary.
Key Observations:
- Ureido vs.
- Aromatic vs.
Target Compound (Inferred Pathway):
Piperidine Core Preparation: Likely starts with tert-butyl 4-aminopiperidine-1-carboxylate (similar to ) .
Ureido Formation: Reaction with 2-phenoxyethyl isocyanate or equivalent to install the ureido linker.
Deprotection : Removal of tert-butyl groups under acidic conditions (e.g., HCl/MeOH, as in ) .
Comparison with Evidence-Based Syntheses:
- : Uses SNAr reactions with halogenated nitrobenzenes to functionalize the piperidine core, contrasting with the target’s urea coupling .
- : Employs parallel reactions for scaling acetylated intermediates, a method applicable to the target’s tert-butyl carboxamide group .
- : Relies on Mitsunobu-like couplings and oxidations (e.g., m-CPBA for pyridine N-oxidation), which are less relevant to the target’s synthesis .
Physicochemical and Analytical Characterization
- Spectroscopy: The target’s 1H NMR would show distinct signals for the ureido NH (~6.5–7.5 ppm) and phenoxyethyl aromatic protons (~6.8–7.2 ppm), differing from acetylated analogs (e.g., δH 2.0–2.2 ppm for CH3CO in ) .
- Chromatography: The phenoxyethyl group’s hydrophobicity may result in higher retention times in HPLC compared to ’s acetylated compound .
Biological Activity
N-(tert-butyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide, known by its CAS number 1396847-91-8, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 376.5 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and a phenoxyethyl urea moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1396847-91-8 |
| Molecular Formula | C20H32N4O3 |
| Molecular Weight | 376.5 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
Antimicrobial Activity
Recent studies have highlighted the potential of piperidine derivatives, including this compound, as inhibitors against various pathogens. A notable focus is on their activity against Mycobacterium tuberculosis (Mtb), where they target the menaquinone biosynthetic pathway, specifically the enzyme MenA.
In vitro assays have shown that certain piperidine derivatives exhibit IC50 values ranging from 13 to 22 μM against MenA, indicating potent inhibitory effects that could be leveraged in tuberculosis therapy .
Structure-Activity Relationships (SAR)
The effectiveness of this compound can be attributed to specific structural features that enhance binding affinity and inhibitory action on target enzymes. Modifications in the piperidine ring and substitution patterns on the urea group significantly influence biological activity. Studies suggest that optimizing these regions could improve both potency and selectivity against bacterial targets .
Case Studies
- Antitubercular Efficacy : A study investigated a series of piperidine derivatives, including this compound, for their antitubercular properties. The results demonstrated significant reductions in Mtb viability when treated with these compounds in combination with other agents targeting the electron transport chain .
- Cytotoxicity Assessment : In a cytotoxicity study involving human cancer cell lines, this compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting potential as an anticancer agent .
Q & A
Q. How can researchers optimize the synthetic yield of N-(tert-butyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide?
- Methodological Answer : The synthesis typically involves a multi-step process:
Piperidine Ring Functionalization : Introduce the tert-butyl carboxamide group via alkylation using tert-butyl isocyanate under anhydrous conditions (e.g., THF, 0–5°C) .
Ureido Group Incorporation : React the intermediate with 2-phenoxyethyl isocyanate in the presence of a base (e.g., triethylamine) to form the ureido linkage. Optimize stoichiometry (1:1.2 molar ratio) and reaction time (12–24 hrs) to minimize side products .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor yield at each step via HPLC .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., tert-butyl singlet at δ 1.2–1.4 ppm, phenoxyethyl aromatic protons at δ 6.8–7.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
- IR Spectroscopy : Identify key functional groups (e.g., ureido N-H stretch at ~3300 cm⁻¹, carboxamide C=O at ~1650 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., IC₅₀ determination) using fluorescence-based substrates .
- Cellular Viability Assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Include positive controls (e.g., doxorubicin) .
- Receptor Binding Studies : Radioligand displacement assays (e.g., GPCR targets) with membrane preparations .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed binding mechanisms?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). Compare docking scores with experimental IC₅₀ values to validate hypotheses .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze RMSD and hydrogen-bond occupancy .
- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities and identify critical residues for mutagenesis studies .
Q. What strategies mitigate instability of the ureido linkage under physiological conditions?
- Methodological Answer :
- pH Stability Profiling : Conduct accelerated degradation studies (pH 1–10, 37°C) monitored by HPLC. The ureido group is prone to hydrolysis at pH < 3 or > 8 .
- Prodrug Design : Replace the ureido group with a stable bioisostere (e.g., carbamate) or introduce steric hindrance (e.g., methyl substituents) .
- Formulation Optimization : Use enteric coatings or lipid-based nanoemulsions to protect the compound in acidic environments .
Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic (PK) Studies : Measure plasma half-life, bioavailability, and tissue distribution in rodent models. Poor oral absorption (e.g., logP < 3) may explain reduced in vivo activity .
- Metabolite Identification : Use LC-MS/MS to detect major metabolites (e.g., oxidative dealkylation of the tert-butyl group) that may alter activity .
- Dose-Response Optimization : Adjust dosing regimens (e.g., intraperitoneal vs. oral) and use PK/PD modeling to align in vitro IC₅₀ with achievable plasma concentrations .
Methodological Considerations Table
| Challenge | Technique | Key Parameters | Evidence |
|---|---|---|---|
| Synthesis Yield Optimization | Stepwise Stoichiometry Adjustment | Molar ratios, reaction time, purification | |
| Structural Confirmation | Multi-spectroscopic Analysis | NMR chemical shifts, HRMS accuracy | |
| Binding Mechanism Resolution | MD Simulations & Docking | RMSD, hydrogen-bond occupancy, docking scores | |
| Stability Enhancement | Prodrug Design | Bioisosteric replacement, formulation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
